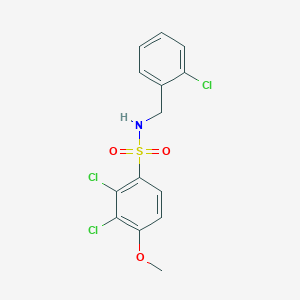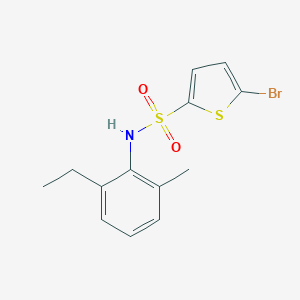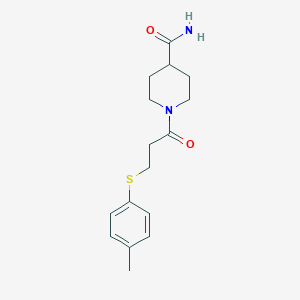![molecular formula C20H24FN3O4S B296508 N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B296508.png)
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 3-fluoroaniline with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with piperazine to introduce the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(4-fluorophenyl)-2-methyl-4-(2-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H24FN3O4S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-9-4-3-8-18(19)22-10-12-23(13-11-22)20(25)15-24(29(2,26)27)17-7-5-6-16(21)14-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
VQSXZEVMZZSRSD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)F)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296433.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B296434.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B296435.png)

![N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296437.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296441.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B296443.png)
![N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)
![N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296451.png)
